4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone
Description
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-02-5) is a substituted propiophenone derivative characterized by a trifunctional aromatic system. Its molecular structure includes:
- A propiophenone backbone (C₆H₅-C(O)-CH₂-CH₃).
- A 4'-bromo-2'-fluorophenyl group attached to the ketone, introducing halogenated electron-withdrawing substituents.
- A 3-methoxyphenyl group at the β-position of the propanone chain, contributing electron-donating methoxy functionality.
The compound has a molecular weight of 337.19 g/mol and a purity of ≥97% . It is primarily utilized as a laboratory intermediate under controlled conditions, with applications in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYIZROGRBXLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644242 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-02-5 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methodologies
General Synthetic Strategy
The synthesis of halogenated propiophenones like 4'-bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone typically follows these key steps:
- Halogenation : Introduction of bromine and fluorine atoms selectively on the aromatic ring.
- Ketone Formation : Construction of the propiophenone backbone, often via condensation or acylation reactions.
- Substituent Incorporation : Installation of the methoxyphenyl moiety through cross-coupling or Friedel-Crafts type reactions.
Synthesis of p-Bromopropiophenone Core
A well-documented industrially relevant method for synthesizing p-bromopropiophenone (a crucial intermediate) involves the condensation and decarboxylation of p-bromobenzoic acid with propionic acid in the presence of a composite catalyst. This method is notable for its high yield (>77%) and operational simplicity.
Experimental Conditions (From Patent CN102260155A):
| Parameter | Details |
|---|---|
| Reactants | p-Bromobenzoic acid (20.1 g), Propionic acid (44.4-59.2 g) |
| Catalyst | Composite catalyst (6-9 g) |
| Reaction Vessel | Four-necked flask with stirrer, reflux condenser, thermometer |
| Condensation Temperature | 130-140 °C |
| Condensation Time | 6-10 hours |
| Decarboxylation Temperature | 220-230 °C |
| Absorption Solvent | 95% Ethanol solution (to absorb gases and distillates) |
| Yield | 77.26% - 78.31% |
| Product Melting Point | 45-47 °C |
Procedure Summary : The p-bromobenzoic acid and propionic acid are heated with the catalyst under stirring. Initially, condensation occurs at 130-140 °C for 6-10 hours, followed by distillation of excess propionic acid. The temperature is then raised to 220-230 °C to induce decarboxylation. Evolved gases and distillates are absorbed in ethanol. The reaction mixture is cooled to crystallize and isolate p-bromopropiophenone with high purity and yield.
Coupling with 3-Methoxyphenyl Group
The 3-methoxyphenyl substituent is typically introduced via:
- Cross-coupling reactions (e.g., Suzuki or Negishi coupling) between halogenated propiophenone intermediates and methoxyphenyl boronic acids or organometallic reagents.
- Alternatively, Friedel-Crafts acylation of 3-methoxybenzene derivatives with appropriate acyl chlorides or anhydrides under Lewis acid catalysis.
Careful optimization of catalysts, ligands, and reaction conditions is essential for high yield and selectivity.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The composite catalyst system used in the condensation and decarboxylation step is critical for achieving high yield and purity while minimizing energy consumption and environmental impact.
- Temperature control during condensation (130-140 °C) and decarboxylation (220-230 °C) phases ensures efficient conversion and reduces side product formation.
- Absorption of volatile by-products in ethanol prevents loss of material and facilitates product isolation by crystallization.
- Fluorination reactions require careful selection of reagents and solvents to avoid over-fluorination or undesired substitution patterns.
- Cross-coupling reactions benefit from optimized ligand and catalyst systems to improve coupling efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing bromine or fluorine.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have indicated that compounds similar to 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone exhibit anticancer properties. The introduction of fluorine and bromine into the molecular structure can enhance biological activity and selectivity towards cancer cells. For instance, fluorinated derivatives have shown improved binding affinities to specific targets in cancer therapy, as explored in various preclinical studies .
2. Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. The incorporation of methoxy and halogen substituents can significantly alter the pharmacokinetic properties of synthesized drugs, making them more effective against specific diseases .
Material Science Applications
1. Organic Photovoltaics
Fluorinated compounds are increasingly used in organic photovoltaic devices due to their ability to improve charge mobility and stability. The unique electronic properties imparted by the fluorine atom can enhance the efficiency of solar cells, making this compound a candidate for further research in this area .
2. Polymer Chemistry
In polymer science, derivatives of this compound can be utilized to synthesize high-performance polymers with tailored properties for applications in coatings, adhesives, and electronic materials. The bromine atom can facilitate cross-linking reactions, enhancing the mechanical properties of the resulting polymers .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of various fluorinated acetophenone derivatives, including those similar to this compound. The results demonstrated that these compounds could inhibit cell proliferation in multiple cancer cell lines, suggesting their potential as therapeutic agents .
Case Study 2: Photovoltaic Efficiency
Research on organic photovoltaic materials highlighted the role of fluorinated compounds in enhancing device performance. The study showed that incorporating fluorinated acetophenones into polymer blends significantly increased power conversion efficiencies compared to non-fluorinated counterparts .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine and fluorine substituents enhance electrophilicity at the ketone group, facilitating nucleophilic reactions (e.g., α-phenylselenation, as in ). Chlorine analogs (e.g., 898775-04-7) exhibit lower molecular weights and altered density profiles .
Methyl- and Methoxy-Substituted Derivatives
Key Observations :
- Methoxy vs. Methyl : Methoxy groups (e.g., in 898775-02-5) increase solubility in polar solvents compared to methyl substituents (e.g., 898791-11-2) due to hydrogen bonding .
- Thiomethyl Derivatives : Compounds like 898780-07-9 and 3'-chloro-5'-fluoro analogs exhibit unique reactivity in sulfur-mediated reactions (e.g., thioacylation, as in ) .
Acetophenone vs. Propiophenone Derivatives
Key Observations :
- This structural difference impacts their utility in multi-step syntheses .
Biological Activity
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₆H₁₅BrF O₂ and a molecular weight of 319.20 g/mol, this compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the ketone group, along with a methoxy substituent on the phenyl ring. This unique structural arrangement suggests diverse reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and Friedel-Crafts acylation methods. These synthetic pathways are advantageous due to their straightforward processes and high yield potential, making them suitable for both academic research and industrial applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, it has been shown to stabilize the tumor suppressor protein p53, leading to cell cycle arrest and subsequent apoptotic cell death in HCT116 cells, a human colorectal cancer line . The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The presence of the methoxy group is believed to enhance its lipophilicity, facilitating better interaction with microbial membranes.
Neurotoxicity Studies
Neurotoxicity assessments have been conducted on similar compounds within its structural class, revealing insights into potential neurotoxic effects. While specific data on this compound is limited, related phenethylamines have shown concentration-dependent cytotoxic effects on neuronal cells, which raises caution regarding the safety profile of structurally similar compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of both bromine and fluorine atoms, along with the methoxy group, plays a crucial role in enhancing its reactivity and interaction with biological targets. Comparative analysis with structurally related compounds highlights these aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4'-Bromo-3-(4-methoxyphenyl)propiophenone | Similar brominated structure but different methoxy position | Potentially different biological activities |
| 4'-Chloro-3-(3-methoxyphenyl)propiophenone | Chlorine instead of bromine | Different electronic properties |
| 4-Bromoacetophenone | Lacks the methoxy group but retains bromine | Simpler structure, often used as starting material |
This table illustrates how variations in substituents can influence biological activity, emphasizing the importance of careful design in drug development.
Case Studies
Several studies have explored the pharmacological profiles of similar compounds:
- Chalcone Derivatives : Research has shown that chalcone derivatives exhibit potent anticancer activities through mechanisms involving p53 stabilization and apoptosis induction .
- Neurotoxic Phenethylamines : In vitro studies on substituted phenethylamines demonstrated significant cytotoxicity correlated with mitochondrial dysfunction, suggesting that structural modifications can lead to varying degrees of neurotoxicity .
Q & A
Q. Key Considerations :
- Protect the methoxy group with a trimethylsilyl (TMS) group during bromination to prevent demethylation.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired regioisomer.
How can researchers characterize the crystalline structure of this compound, and what challenges arise in X-ray diffraction analysis?
Advanced Research Focus
X-ray crystallography is the gold standard for structural elucidation. Key steps include:
Q. Challenges :
- Disorder in the Methoxy Group : The 3-methoxyphenyl group may exhibit rotational disorder, requiring refinement with multiple occupancy models.
- Weak Diffraction : Heavy atoms (Br) dominate scattering, masking lighter atoms (F, O). Use high-intensity synchrotron radiation to improve resolution .
What analytical techniques are most effective for quantifying trace impurities in this compound during synthesis?
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Detect impurities at 254 nm (Br absorption band). Limit of detection (LOD): 0.05% .
- GC-MS : Derivatize the compound with BSTFA to improve volatility. Monitor for residual solvents (e.g., DMF) and brominated byproducts.
- ¹³C NMR : Identify regioisomeric impurities via distinct carbonyl shifts (δ ~200 ppm for ketone) and methoxy carbon signals (δ ~55 ppm) .
How do electron-withdrawing substituents (Br, F) versus the methoxy group influence the compound's reactivity in cross-coupling reactions?
Advanced Research Focus
Substituent effects dictate reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings:
| Substituent | Electronic Effect | Directing Behavior | Reactivity in Coupling |
|---|---|---|---|
| Br | Strong EWG | Meta-directing | High oxidative addition (Pd⁰ → Pd²⁺) |
| F | Moderate EWG | Ortho/para-directing | Slows transmetallation due to C-F bond stability |
| OMe | EWG (resonance) | Para-directing | Activates aryl rings for electrophilic substitution |
Q. Methodological Insight :
- Bromine facilitates Pd-catalyzed couplings but may require bulky ligands (e.g., SPhos) to prevent β-hydride elimination.
- Fluorine’s electronegativity stabilizes intermediates but reduces nucleophilic attack efficiency. Use CuI as a co-catalyst for Ullmann-type reactions .
What strategies resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Focus
Contradictions often arise from variations in assay conditions or compound purity:
Standardize Bioassays :
- Use a common cell line (e.g., HEK293) and control for metabolic activity (e.g., CYP450 inhibitors).
- Validate purity (>98% by HPLC) and exclude endotoxin contamination (LAL test) .
Mechanistic Studies :
- Perform isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., kinases).
- Compare IC₅₀ values under consistent pH (7.4) and ionic strength (150 mM NaCl) .
Address Solubility Issues : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference.
How can computational methods predict the compound’s metabolic stability and toxicity?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict susceptibility to oxidative metabolism. Fluorine’s low HOMO (-9.2 eV) indicates resistance to CYP450 oxidation .
- Molecular Dynamics (MD) : Simulate interactions with hERG channels to assess cardiotoxicity risk. The methoxy group’s hydrophobicity may increase membrane permeability but also hERG binding .
- ADMET Prediction : Use QSAR models (e.g., ADMET Predictor™) to estimate logP (≈2.8) and plasma protein binding (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
